Triborane(5)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

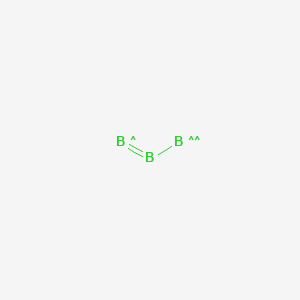

Triborane(5) is a member of boranes.

Scientific Research Applications

Synthesis and Properties

Triborane(5) compounds with bulky diamino substituents demonstrate interesting chemical behaviors. Fluorotriborane and chlorotriborane(5) are notable for their synthesis and halogen exchange reactions, leading to hydroxylated triborane(5) compounds via cationic boron intermediates (Hayashi, Segawa, Yamashita, & Nozaki, 2011).

Chemical Hydrogen Storage

Ammonia triborane is a promising material for chemical hydrogen storage applications. It is both soluble and stable in water, releasing hydrogen rapidly upon addition of acid or a suitable transition metal catalyst (Yoon & Sneddon, 2006).

Phosphane-Stabilized Aryltriborane(7) Compounds

Internally phosphane-stabilized aryltriborane(7) compounds can be prepared and further react to form C6F5 functionalized derivatives. These compounds were characterized spectroscopically and by X-ray diffraction, demonstrating their structural uniqueness (Li, Daniliuc, Kehr, & Erker, 2018).

Pyrolysis Mechanism Insight

Triborane(9) isomers, particularly one with a pentacoordinated central boron atom, have been characterized and might play a significant role in the mechanism of pyrolysis of diborane(6) (Duke, Gauld, & Schaefer, 1995).

Hydrogen Storage Material Studies

Studies on triborane compounds like NaB3H8, NH3B3H7, and NH4B3H8, considered for hydrogen storage, revealed that their thermal decomposition releases hydrogen and volatile boranes. NMR was used to probe molecular motion in these solids (Huang et al., 2013).

Reversible Dehydrogenation

Magnesium borohydride's thermal decomposition in the solid state results in the formation of magnesium triborane, a process that is reversible under certain conditions. This finding is pivotal for hydrogen storage technology (Chong et al., 2011).

Electronic Structure Analysis

The electronic structure of ammonia triborane, an electron-deficient compound, shows a localized molecular orbital in the center of the triborane ring, which contributes to its energetic stability. This is vital for understanding hydrogen storage materials (Subotnik, Sodt, & Head‐Gordon, 2007).

Properties

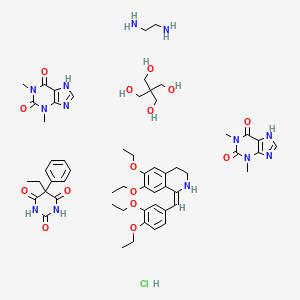

Molecular Formula |

B3 |

|---|---|

Molecular Weight |

32.4 g/mol |

InChI |

InChI=1S/B3/c1-3-2 |

InChI Key |

DYUYJCUCDYWFLO-UHFFFAOYSA-N |

Canonical SMILES |

[B]=B[B] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.